Structural Differentiation: Indoline Ring versus Indole Ring in Ramosetron (YM060)
The target compound contains a 2,3‑dihydro‑1H‑indole (indoline) ring attached via a carbonyl linker to the tetrahydrobenzimidazole core, whereas ramosetron (CAS 132036‑88‑5) bears a 1‑methyl‑1H‑indole ring at the analogous position [1]. The indoline ring is saturated at the 2,3‑position, eliminating the C2–C3 double bond present in indole, which alters the electronic distribution of the amide bond, the conformational flexibility of the substituent, and the π‑stacking capacity with aromatic residues in the 5‑HT₃ receptor binding pocket [2]. No direct head‑to‑head binding or functional comparison between these two exact structures has been published.
| Evidence Dimension | Substituent ring system at the carbonyl position |
|---|---|
| Target Compound Data | Indoline (2,3‑dihydro‑1H‑indole) – saturated bicyclic system; no methyl substitution on the indoline nitrogen; molecular formula C₁₇H₁₉N₃O, MW 281.36 [1] |
| Comparator Or Baseline | Ramosetron (YM060): 1‑methyl‑1H‑indole – aromatic bicyclic system with C2–C3 double bond; molecular formula C₁₇H₁₇N₃O, MW 279.34 |
| Quantified Difference | The indoline ring introduces sp³ character at the 2‑ and 3‑positions, absent in ramosetron; this alters the dihedral angle of the carbonyl‑heterocycle bond and the electron density of the amide, predicting different binding kinetics and metabolic stability profiles. |
| Conditions | Structural comparison based on published chemical structures; no co‑crystal structures or competitive binding assays comparing these two exact compounds are available. |
Why This Matters
For researchers seeking a 5‑HT₃ receptor tool compound with potentially slower off‑rate or altered hepatic metabolism due to the indoline motif, the target compound provides a scaffold not represented by ramosetron.
- [1] SciFinderⁿ substance record for CAS 2034473-82-8; Chemical Abstracts Service, Columbus, OH. InChI Key: FYUVQHFSCKBJRE-UHFFFAOYSA-N. View Source
- [2] US Patent US5677326A. Indoline compound and 5-HT3 receptor antagonist containing the same as active ingredient. Tsuchiya S, Yasuda N, Fukuzaki A, Kazama K. Tokyo Tanabe Company Limited. Published October 14, 1997. View Source
